Leucomycin a5

Description

Contextualization within the Macrolide Antibiotic Class

Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. mdpi.comyoutube.com Leucomycin (B7888351) A5 is a 16-membered macrolide, a structural classification that distinguishes it from the more widely known 14- and 15-membered macrolides, such as erythromycin (B1671065) and azithromycin, respectively. mdpi.comnih.govnih.gov The 16-membered ring of leucomycin and its relatives, like tylosin (B1662201) and josamycin (B1673084), confers certain distinct properties. nih.govnih.gov

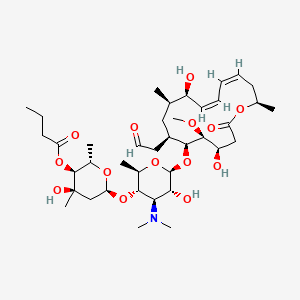

The structure of Leucomycin A5 consists of a 16-membered lactone aglycone, to which two sugars are attached: mycaminose (B1220238) and mycarose (B1676882). kitasato-u.ac.jp Like other macrolides, its mechanism of action is the inhibition of bacterial protein synthesis. sigmaaldrich.comresearchgate.net This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel. mdpi.comsigmaaldrich.com This binding action obstructs the path of newly synthesized polypeptide chains, leading to a premature termination of protein elongation. sigmaaldrich.com Notably, 16-membered macrolides possess certain advantages over their 14-membered counterparts, including better gastrointestinal tolerability and a lack of inducible resistance in some bacterial strains. researchgate.net

| Feature | 14-Membered Macrolides (e.g., Erythromycin) | 15-Membered Macrolides (e.g., Azithromycin) | 16-Membered Macrolides (e.g., this compound) |

|---|---|---|---|

| Lactone Ring Size | 14 atoms | 15 atoms | 16 atoms |

| Mechanism of Action | Inhibition of protein synthesis via binding to 50S ribosomal subunit. sigmaaldrich.com | Inhibition of protein synthesis via binding to 50S ribosomal subunit. nih.gov | Inhibition of protein synthesis via binding to 50S ribosomal subunit. mdpi.com |

| Key Structural Sugars | Desosamine and Cladinose. scirp.org | Desosamine and Cladinose. nih.gov | Mycaminose and Mycarose. kitasato-u.ac.jp |

| Resistance | Susceptible to inducible resistance (erm genes). nih.gov | Active against some erythromycin-resistant strains. nih.gov | Generally not susceptible to inducible erm-mediated resistance. nih.govresearchgate.net |

Significance of this compound in Antimicrobial Research

This compound holds particular significance in antimicrobial research due to its potent activity and its role as a scaffold for the development of new antibiotic derivatives. Research has shown that this compound is effective against a variety of Gram-positive and Gram-negative cocci. nih.govnih.gov Its activity extends to penicillin-susceptible and some penicillin-resistant strains of Streptococcus pyogenes as well as Streptococcus faecalis. researchgate.netasm.org

A key area of its research significance lies in the exploration of its derivatives. Chemical modifications of the this compound structure have been investigated to enhance its antibacterial properties. A notable example is the synthesis of 3''-O-propionylthis compound. nih.gov This derivative demonstrated higher in vitro antibacterial activity and achieved higher serum levels compared to the parent this compound compound, highlighting its potential for creating more effective antibiotics. nih.gov Further research has explored the synthesis of other derivatives, such as 9-epi-leucomycin A5, to study the structure-activity relationships. While the 9-epimer showed similar activity to this compound against some bacteria, its potency was reduced against others like Staphylococcus epidermidis and Streptococcus pyogenes, providing valuable insight into the stereochemical requirements for activity. nih.gov The study of such derivatives is crucial in the ongoing effort to overcome antibiotic resistance. sciencedaily.comnews-medical.netmdpi.com

| Bacterial Species | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus pyogenes (penicillin-susceptible) | 0.8 | researchgate.netasm.org |

| Staphylococcus pyogenes (penicillin-resistant) | 3.2 | researchgate.netasm.org |

| Streptococcus faecalis | 0.8 | researchgate.netasm.org |

| Bacillus subtilis | 0.30 | kitasato-u.ac.jp |

| Klebsiella pneumoniae | 5 | kitasato-u.ac.jp |

Overview of Key Research Domains for this compound

Research concerning this compound is concentrated in several key scientific domains:

Antimicrobial Activity and Derivatization: A primary focus of research is characterizing its spectrum of activity against various bacterial pathogens and using it as a starting point for semi-synthetic modifications. The goal of this work is to generate novel compounds with improved potency, expanded spectrum, or activity against resistant strains. nih.govresearchgate.net

Biosynthesis: Understanding the natural production of leucomycins in Streptomyces kitasatoensis is a significant research area. Studies have confirmed that the leucomycin aglycone is synthesized via the polyketide pathway, a common mechanism for producing complex natural products. nih.govsciepublish.com Research using inhibitors like cerulenin (B1668410) has demonstrated that the formation of the aglycone involves condensation steps analogous to fatty acid biosynthesis, which are catalyzed by large, multi-enzyme complexes known as polyketide synthases (PKS). scirp.orgnih.gov This knowledge is fundamental for potential bioengineering efforts to produce novel macrolides. bristol.ac.ukescholarship.org

Total Synthesis: The complex structure of macrolides like this compound makes them challenging targets for total synthesis. While the total synthesis of the related Leucomycin A3 has been reported, this domain of research aims to develop novel chemical strategies to construct the complex macrolactone ring and attach the sugar moieties from basic chemical precursors. kitasato-u.ac.jpnih.gov Such achievements not only represent milestones in organic chemistry but also open pathways to create analogues that are not accessible through semi-synthesis or biosynthesis. nih.govcapes.gov.br

Antiviral and Anti-inflammatory Research: While less explored for this compound specifically, other macrolides are known for their anti-inflammatory and antiviral properties. oup.comnih.govresearchgate.net For instance, the related compound Leucomycin A3 has been shown to inhibit influenza A virus infection and disease progression. nih.gov This suggests a potential, though less investigated, research avenue for this compound and other members of its class beyond their antibacterial applications. mdpi.com

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11-,16-13-/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVYPSLDMXOITF-OKJVOBEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotechnological Production of Leucomycin A5

Elucidation of Leucomycin (B7888351) Biosynthetic Pathways in Streptomyces kitasatoensis

The biosynthesis of the leucomycin complex is a multifaceted process involving a series of enzymatic reactions and a complex regulatory network. It draws from primary metabolism to assemble the macrolide structure and its sugar moieties. asm.org

The production of secondary metabolites like leucomycin in Streptomyces is tightly controlled by a hierarchical genetic regulatory system. While the specific regulatory cascade for leucomycin is an area of ongoing research, insights can be drawn from related actinomycetes. Typically, biosynthetic gene clusters (BGCs) for antibiotics contain their own regulatory genes. nih.gov In other Streptomyces species, BGCs have been found to contain multiple regulatory genes (such as regA, regB, regC), which are part of complex networks that positively control the expression of biosynthetic genes. nih.gov

Furthermore, pleiotropic regulators, which control both morphological differentiation and secondary metabolism, play a crucial role. mdpi.com Genes like wblA have been identified as negative regulators of antibiotic production in some strains, and their deletion can lead to significantly enhanced antibiotic titers. mdpi.comresearchgate.net The TetR family of regulators is also known to influence both primary and secondary metabolism by controlling the synthesis of acyl-CoA precursors, which are essential building blocks for macrolide antibiotics. mdpi.com These layers of regulation ensure that antibiotic production is coordinated with the organism's growth and environmental conditions.

The assembly of the Leucomycin A5 molecule relies on a suite of specialized enzymes encoded within the leucomycin BGC. The biosynthesis of the polyketide backbone is inferred to be similar to that of other macrolides like magnamycin. asm.org Key enzyme families involved in this process include:

Acyl-CoA Synthetases and Carboxylases: These enzymes provide the fundamental building blocks for the polyketide chain. For instance, acetyl-CoA carboxylase catalyzes the formation of malonyl-CoA from acetyl-CoA, providing the essential two-carbon extension units for the growing macrolide backbone. mdpi.com

Synthases: In the case of precursor supply, α-isopropylmalate synthase is a critical enzyme in the L-leucine biosynthetic pathway. nih.govasm.org This pathway provides the isovaleryl-CoA precursor that distinguishes leucomycins A1 and A3. nih.gov

Modifying Enzymes: Gene clusters in related organisms contain genes encoding for enzymes such as thioesterases, O-methyltransferases, and Acyl-CoA dehydrogenases, which are essential for the modification and final tailoring of the antibiotic structure. nih.gov The sugar moieties, mycaminose (B1220238) and mycarose (B1676882), are synthesized from glucose and attached to the lactone ring by specific glycosyltransferases. asm.org

The composition of the leucomycin complex produced by S. kitasatoensis can be profoundly influenced by the addition of specific precursors to the fermentation medium. nih.gov This precursor-directed biosynthesis is a key strategy for enriching the production of specific leucomycin components, including the A4/A5 pair.

The acyl group at the 4''-position of the mycarose sugar is a key point of variability in the leucomycin family. asm.org this compound possesses a butyryl group at this position. nih.gov Research has shown that supplementing the culture medium with specific amino acids or short-chain fatty acids can steer the biosynthetic machinery towards incorporating corresponding acyl groups.

L-valine and Butyric Acid: The addition of L-valine to the culture medium directs biosynthesis toward the production of leucomycins A4 and A5, which both feature a butyryl side chain. nih.gov This addition can double the total kitasamycin (B1683686) potency. nih.gov The butyryl group is derived from the metabolism of L-valine.

L-leucine: In contrast, supplementing the medium with L-leucine directs synthesis towards leucomycins A1 and A3, which contain an isovaleryl group derived from leucine (B10760876) metabolism. nih.govasm.org This can increase the total antibiotic titer fourfold. nih.gov

Acetic Acid: Short-chain fatty acids like acetic acid serve as foundational precursors for polyketide intermediates, forming the acetyl-CoA and malonyl-CoA units required for the synthesis of the macrolide ring. mdpi.com

| Precursor Added to Medium | Directed Leucomycin Pair | Acyl Group (R2) | Effect on Titer |

| L-valine | A4/A5 | Butyryl | Doubled nih.gov |

| L-leucine | A1/A3 | Isovaleryl | Quadrupled nih.gov |

Strategies for Enhanced Microbial Production of this compound

To meet industrial demands and improve economic viability, significant research has focused on enhancing the production of leucomycin. These efforts primarily involve optimizing fermentation conditions and genetically modifying the producer strain. nih.govnih.gov

Optimizing the fermentation medium is a critical step in maximizing the yield of secondary metabolites. nih.gov The goal is to provide the necessary nutrients for microbial growth and product formation while minimizing costs. nih.gov Both classical and modern statistical methods are employed for this purpose.

One-Factor-at-a-Time (OFAT): This traditional method involves systematically varying one component or condition at a time (e.g., carbon source, nitrogen source, pH, temperature) to determine its optimal level for production. nih.govnih.gov For example, studies on other Streptomyces have optimized components like glucose, corn starch, and soybean meal to achieve significant yield increases. nih.gov

Statistical Optimization: Modern approaches like response surface methodology (RSM) allow for the simultaneous evaluation of multiple factors and their interactions. nih.govdoaj.org This can lead to more significant improvements in yield compared to OFAT. In the production of other antibiotics, RSM has been used to optimize concentrations of key nutrients, resulting in yield increases of over 60%. nih.govdoaj.org The optimal medium for another antibiotic was determined to be glucose (39.28 g/L), corn starch (20.66 g/L), and soybean meal (15.48 g/L), leading to a 60% increase in production. nih.gov Another study saw a 5.5-fold increase in lichenysin production after media optimization. researchgate.net

Genetic modification of the producer strain, S. kitasatoensis, offers a powerful approach to enhance leucomycin production and alter the product profile. nih.govnih.gov

Classical Mutagenesis: A successful strategy has been the development of leucine analog-resistant mutants. nih.govasm.org Researchers isolated mutants of S. kitasatoensis that were resistant to the toxic leucine analog 4-azaleucine. nih.gov These mutants were found to have a deregulated L-leucine biosynthetic pathway, causing them to overproduce L-leucine. nih.govasm.org As a result, even without the addition of external precursors, these mutants produced a leucomycin complex dominated by the more potent A1/A3 pair, which are derived from the L-leucine pathway. nih.gov

Metabolic Engineering: Modern genetic engineering provides more targeted approaches. nih.govfrontiersin.org Strategies applicable to leucomycin production include:

Overexpression of BGCs: Increasing the copy number of the entire leucomycin biosynthetic gene cluster can lead to a direct increase in antibiotic production. frontiersin.org

Deletion of Competing Pathways: Eliminating genes for pathways that divert precursors away from leucomycin synthesis can increase the pool of building blocks available for production. frontiersin.org

Host Engineering: Creating "super-hosts" by deleting nonessential genes or entire endogenous BGCs can conserve cellular energy and precursors, making them more efficient factories for producing the desired antibiotic. nih.gov

Process Optimization in Fermentation Technology for this compound

The biotechnological production of this compound, a significant macrolide antibiotic, is predominantly achieved through submerged fermentation of the actinomycete Streptomyces kitasatoensis. Maximizing the yield and ensuring the selective production of the A5 component over other related leucomycins is a primary objective in industrial settings. This is accomplished through meticulous optimization of various fermentation parameters, including medium composition, precursor supplementation, and physical process controls.

Media Composition and Precursor Supplementation

The composition of the fermentation medium is a critical determinant of both cell growth and the efficiency of antibiotic synthesis. The biosynthesis of the leucomycin complex, also known as kitasamycin, is profoundly influenced by the availability of specific precursors which can direct the synthesis towards desired components like this compound.

Research has demonstrated that the addition of specific precursors to the fermentation broth can significantly alter the final composition of the leucomycin complex. For instance, the acyl group at the C-4" position of the mycarose sugar in leucomycins is derived from short-chain carboxylic acids. The addition of L-valine to the culture medium has been shown to enrich the production of Leucomycin A4 and A5, as L-valine is a metabolic precursor to isobutyryl-CoA, the building block for the side chains of these specific components. researchgate.net

Further targeted studies have quantified the impact of other additives on this compound yield. The addition of ethyl acetate (B1210297) as a precursor has been evaluated to improve the biosynthesis of kitasamycin. ufu.br In a 15-L fermenter, supplementing the medium with 0.48% ethyl acetate led to a 21% increase in the total kitasamycin titer. ufu.br Crucially, this supplementation selectively increased the proportion of the this compound component by 5.1% compared to the control group. ufu.br This enhancement is attributed to an increase in the intracellular pool of acetyl-CoA, a fundamental building block for the polyketide backbone of leucomycin. ufu.br

The table below summarizes the effect of ethyl acetate supplementation on this compound production.

| Additive | Concentration | Total Kitasamycin Titer Increase | This compound Content Increase | Reference |

| Ethyl Acetate | 0.48% | 21% | 5.1% | ufu.br |

In addition to precursors, surfactants have been investigated to improve nutrient uptake and antibiotic production, particularly when oils are used as a carbon source. Soybean oil is a common carbon source in kitasamycin fermentation. nih.gov The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) can enhance the utilization of the oil. nih.gov Research showed that adding 0.5 g/L of SDS at the start of fermentation increased the total kitasamycin production by a remarkable 55%. nih.gov This was accompanied by a 12% improvement in the relative content of this compound. nih.gov The mechanism is believed to involve improved lipase (B570770) activity and an increase in organic acids like butyric acid, which benefits the biosynthesis of the A5 component. nih.gov

The following table details the impact of surfactant addition on this compound production.

| Additive | Concentration | Total Kitasamycin Titer Increase | This compound Content Increase | Reference |

| Sodium Dodecyl Sulfate (SDS) | 0.5 g/L | 55% | 12% | nih.gov |

Nitrogen sources also play a role in regulating antibiotic production. High concentrations of ammonium (B1175870) ions can inhibit leucomycin production, a phenomenon known as nitrogen catabolite regulation. mdpi.com The addition of magnesium phosphate (B84403) to the medium can limit the free ammonium ions, leading to higher production of the antibiotic. mdpi.com

Optimization of Physical Fermentation Parameters

Controlling the physical environment within the fermenter is essential for optimal growth and secondary metabolite production. Key parameters that are typically optimized include pH, temperature, aeration, and agitation.

pH: The initial pH of the culture medium directly influences the production of bioactive metabolites by Streptomyces species. researchsquare.com For S. kitasatoensis, the optimal pH for cultivation is generally maintained in the neutral range, between 6.0 and 8.0, with a preferred range of 7.0 to 7.3. researchgate.netcreative-diagnostics.com Maintaining the pH within this optimal window is crucial, as deviations can significantly decrease the growth rate and subsequent antibiotic yield. creative-diagnostics.com

Temperature: S. kitasatoensis grows well at temperatures between 20°C and 35°C. researchgate.net The optimal temperature for fermentation is typically around 27°C to 30°C. researchgate.netnih.gov While cell growth might occur at higher temperatures, antibiotic production is often more favorable within this specific range. europa.eu

Aeration and Agitation: As an aerobic microorganism, S. kitasatoensis requires a sufficient supply of dissolved oxygen (DO) for both growth and antibiotic synthesis. researchgate.net Fermentation is carried out under aerobic conditions, often in fermenters equipped with agitators and aeration systems to ensure adequate oxygen transfer. researchgate.net Controlling the DO level is a critical strategy; for some Streptomyces fermentations, controlling DO at saturation levels specifically during the active growth phase has been shown to significantly increase the final antibiotic yield. nih.gov

Advanced Fermentation Strategies

To overcome the limitations of simple batch cultures, such as substrate inhibition and nutrient depletion, advanced strategies like fed-batch fermentation are employed. nih.gov Fed-batch culture involves the controlled feeding of one or more nutrients to the bioreactor during cultivation. nih.gov This allows for maintaining low concentrations of potentially inhibitory substrates (like glucose) and extending the production phase, leading to higher cell densities and product yields. nih.govnih.gov For leucomycin production, precursors like L-valine can be fed to the culture during fermentation, either continuously or semi-continuously, to direct synthesis towards the A4/A5 components. researchgate.net

Furthermore, statistical optimization techniques such as Response Surface Methodology (RSM) and Plackett-Burman designs are powerful tools for optimizing fermentation processes. These methods allow for the systematic study of multiple variables simultaneously (e.g., concentrations of different medium components, pH, temperature) to identify the most significant factors and their interactions, ultimately finding the optimal conditions for maximizing product yield. ufu.br While specific RSM studies for this compound are not widely published, this methodology is standard for optimizing the production of other antibiotics from Streptomyces and is applicable for enhancing this compound titers. ufu.br

Chemical Synthesis and Derivatization of Leucomycin A5 Analogues

Strategic Chemical Modifications of the Leucomycin (B7888351) A5 Core Structure

The chemical modification of Leucomycin A5 has been a fertile ground for medicinal chemists, leading to the development of semi-synthetic derivatives with enhanced biological activity and improved pharmacokinetic profiles. These modifications have been strategically focused on various reactive sites within the molecule, including the hydroxyl groups of the sugar moieties and the aglycone, as well as the aglycone backbone itself.

One of the most successful strategies for enhancing the efficacy of this compound has been the acylation of the 3"-hydroxyl group of the mycaminose (B1220238) sugar. This modification has been shown to significantly increase in vitro antibacterial activity against both sensitive and some resistant microorganisms. nih.gov

A prominent example of a 3"-O-acyl derivative is 3"-O-propionylthis compound, also known as Rokitamycin or by its developmental code TMS-19-Q. nih.gov The synthesis of Rokitamycin from this compound involves a multi-step process designed to selectively acylate the tertiary 3"-hydroxyl group. A representative synthetic route includes:

2'-O-Acetylation: Protection of the 2'-hydroxyl group.

3,9-di-O-Trimethylsilylation: Protection of the hydroxyl groups at the C-3 and C-9 positions of the aglycone.

3"-O-Propionylation: Acylation of the target 3"-hydroxyl group with propionyl chloride in the presence of a base like tribenzylamine. This step can achieve a high yield, reportedly around 96%. nih.gov

Deprotection: Removal of the trimethylsilyl (B98337) and acetyl protecting groups to yield the final product. nih.gov

The structure of 3"-O-propionylthis compound has been confirmed through various spectrometric methods, including mass spectrometry, ¹H-NMR, and ¹³C-NMR. nih.gov Research has demonstrated that the introduction of a propionyl group at the 3"-position not only enhances antibacterial activity but also leads to higher serum levels compared to the parent this compound. nih.gov Among various 3"-O-acyl derivatives, the propionyl derivative has been identified as showing the highest antibacterial activity and achieving the most favorable serum levels. nih.gov

Table 1: Key 3"-O-Acyl Derivatives of this compound

| Derivative Name | Acyl Group | Developmental Code | Key Finding | Reference(s) |

|---|---|---|---|---|

| Rokitamycin | Propionyl | TMS-19-Q | Enhanced antibacterial activity and higher serum levels than this compound. nih.gov | nih.gov |

| 3"-O-Acetylthis compound | Acetyl | - | Increased in vitro antibacterial activity. nih.gov | nih.gov |

The stereochemistry of the hydroxyl groups on the aglycone plays a critical role in the biological activity of macrolides. The synthesis of epimers, which are diastereomers that differ in configuration at only one stereocenter, is a valuable tool for structure-activity relationship (SAR) studies. The synthesis of 9-epi-Leucomycin A5 is a notable example of such a modification. semanticscholar.org

The synthesis of 9-epi-Leucomycin A5 has been achieved from the parent compound, this compound, through a reaction sequence involving oxidation and subsequent reduction:

Oxidation: this compound is treated with an oxidizing agent, such as the Collins reagent (CrO₃-pyridine complex), to convert the C-9 hydroxyl group into a ketone, yielding 9-dehydrothis compound. semanticscholar.org This reaction has been reported to proceed with high efficiency, achieving a 95% yield. semanticscholar.org

Reduction: The resulting 9-keto intermediate is then reduced using a reducing agent like sodium borohydride. This reduction is not stereospecific and produces a mixture of the natural 9(R)-epimer (this compound) and the 9(S)-epimer (9-epi-Leucomycin A5) in approximately a 1:1 ratio. semanticscholar.org

Separation: The two epimers can then be separated using chromatographic techniques, such as silica (B1680970) gel chromatography, to isolate the pure 9-epi-Leucomycin A5. semanticscholar.org

Interestingly, studies on the antimicrobial activity of 9-epi-Leucomycin A5 have shown that its potency is comparable to the natural epimer against some bacterial strains, while it is reduced against others, such as certain strains of Staphylococcus epidermidis and Streptococcus pyogenes. semanticscholar.org

The this compound molecule possesses several hydroxyl groups that can be selectively functionalized to generate novel analogues. The hydroxyl groups at the C-3 and C-9 positions of the aglycone have been key targets for such modifications.

C-3 Hydroxyl Functionalization: The methylation of the 3-hydroxyl group has been explored as a strategy to improve the pharmacokinetic properties of leucomycin derivatives. For instance, the synthesis of 3-O-methylrokitamycin has been reported to enhance in vitro antibacterial activity. nih.gov The synthesis of these C-3 modified analogues typically involves the use of fully protected intermediates to ensure the regioselective modification of the desired hydroxyl group. nih.gov Furthermore, the synthesis of 3-O-acyl-3-epi-leucomycin A7 analogues has also been described, highlighting the diverse possibilities for modification at this position. nih.gov

C-9 Hydroxyl Functionalization: The C-9 hydroxyl group is another site for strategic modification. As discussed in the synthesis of 9-epi-Leucomycin A5, the oxidation of the C-9 hydroxyl to a keto group is a key transformation. semanticscholar.org This 9-oxo intermediate is a valuable precursor for the synthesis of various derivatives. An efficient method for the highly selective oxidation of leucomycins to the corresponding 9-oxo macrolides involves the use of hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP). This method offers advantages over older techniques using manganese dioxide, providing very good yields without the need for protecting groups.

Modifications to the carbon backbone of the leucomycin aglycone represent a more profound alteration of the core structure, offering the potential for novel biological activities.

C-13 Functionalization: The C-13 position of the aglycone has been a target for introducing new functionalities. For example, in the related 16-membered macrolide josamycin (B1673084) (leucomycin A3), a method has been developed for the nucleophilic substitution of the dienol system in the aglycone. This has led to the creation of novel products with an alkyne group attached at the C-13 position. This type of modification opens up possibilities for further derivatization, for instance, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce heterocyclic moieties.

C-5 Functionalization: The strategic functionalization of the C-5 position of the this compound aglycone is not extensively documented in the available scientific literature. The C-5 position is where the mycaminose sugar is attached via a glycosidic bond. While modifications of the C-5 sugar itself are common, direct and strategic chemical alteration of the C-5 carbon of the aglycone in this compound appears to be a less explored area of derivatization.

Table 2: Summary of Strategic Modifications to the this compound Core

| Modification Site | Type of Modification | Example Derivative | Key Finding | Reference(s) |

|---|---|---|---|---|

| 3"-OH (Mycaminose) | Acylation | Rokitamycin | Enhanced antibacterial activity and serum levels. nih.gov | nih.govnih.gov |

| 9-OH (Aglycone) | Epimerization | 9-epi-Leucomycin A5 | Altered antimicrobial activity profile. semanticscholar.org | semanticscholar.org |

| 3-OH (Aglycone) | Methylation | 3-O-Methylrokitamycin | Improved in vitro antibacterial activity. nih.gov | nih.gov |

| 9-OH (Aglycone) | Oxidation | 9-Oxoleucomycin | Key intermediate for further derivatization. | |

| C-13 (Aglycone) | Alkynylation | C-13 Alkyne Josamycin Analogue | Introduction of a versatile functional group. |

Methodological Advances in this compound Derivative Synthesis (e.g., reductive amination)

Advances in synthetic methodologies have been instrumental in expanding the library of this compound derivatives. One such important technique is reductive amination . This reaction has been employed to introduce aromatic side chains into leucomycin derivatives. For example, a library of leucomycin A7 derivatives has been prepared through the reductive amination of the C-18 aldehyde moiety with various lipophilic benzylamines. This reaction can be mediated by reagents such as sodium cyanoborohydride (NaCNBH₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂).

The use of hypervalent iodine reagents , such as Dess-Martin periodinane (DMP) and polymer-bound 2-iodoxybenzoic acid (IBX), represents another methodological advance. These reagents allow for the highly selective and efficient oxidation of the hydroxyl groups at the C-9 and C-13 positions to the corresponding ketones, providing key intermediates for further derivatization without the need for extensive use of protecting groups. These modern synthetic methods offer greater efficiency and selectivity, facilitating the exploration of a wider chemical space for novel this compound analogues.

Structure Activity Relationship Sar Studies of Leucomycin A5 and Its Derivatives

Elucidating the Influence of Acyl Substituents on Biological Activity

The targeted modification of acyl groups on the Leucomycin (B7888351) A5 molecule has been a fruitful strategy for enhancing its antibacterial properties. Research has particularly focused on the 4'' position of the mycarose (B1676882) sugar and the 3''-hydroxyl group.

Acylation at the 3''-hydroxyl group has been shown to significantly increase the in vitro antibacterial activity of Leucomycin A5 against both susceptible and some resistant microorganisms. nih.gov The introduction of an acetyl or propionyl group at this position has a particularly pronounced positive effect on activity. nih.gov For instance, 3''-O-propionylthis compound has demonstrated higher antibacterial activity in vitro and results in higher serum levels compared to the parent compound. nih.govnih.gov In contrast, acylation of the hydroxyl groups at the C-3 and C-9 positions of the macrolactone ring leads to a reduction in antibacterial activity. nih.gov

The nature of the acyl substituent at the 4''-position also plays a crucial role. Studies on 4''-O-acyl derivatives of leucomycin V have shown that derivatives with an n-butyryl, i-butyryl, or n-valeryl substituent at the 4''-OH group exhibit significant in vitro antibacterial activity. researchgate.net

Table 1: Impact of Acylation on the in vitro Antibacterial Activity of this compound Derivatives

| Compound | Modification | General Effect on Antibacterial Activity | Reference |

| 3''-O-Acetylthis compound | Acetylation at 3''-OH | Increased | nih.gov |

| 3''-O-Propionylthis compound | Propionylation at 3''-OH | Increased | nih.govnih.gov |

| 3-O-Acylthis compound | Acylation at 3-OH | Reduced | nih.gov |

| 9-O-Acylthis compound | Acylation at 9-OH | Reduced | nih.gov |

| 4''-O-n-Butyryl-3''-O-methylleucomycin V | n-Butyrylation at 4''-OH | Significant | researchgate.net |

| 4''-O-i-Butyryl-3''-O-methylleucomycin V | i-Butyrylation at 4''-OH | Significant | researchgate.net |

| 4''-O-n-Valeryl-3''-O-methylleucomycin V | n-Valerylation at 4''-OH | Significant | researchgate.net |

This table provides a qualitative summary of the effects based on the cited literature.

Investigating the Impact of Stereoisomeric Changes on Antimicrobial Potency

The stereochemistry of the macrolactone ring is a critical determinant of the biological activity of macrolide antibiotics. Modifications to the stereocenters can alter the conformation of the molecule, affecting its ability to bind to the bacterial ribosome.

One notable example is the synthesis and evaluation of 9-epi-Leucomycin A5, a stereoisomer of the natural compound. nih.gov The synthesis of this epimer was achieved through the oxidation of this compound to 9-dehydrothis compound, followed by reduction with sodium borohydride, which yields a mixture of the natural and 9-epi forms. nih.gov Comparative studies of their antimicrobial activities revealed that for some bacterial strains, the potency of both enantiomers was virtually identical. nih.gov However, for other bacteria, such as Staphylococcus epidermidis sp-al-1 and Streptococcus pyogenes N. Y. 5, the 9-epi-Leucomycin A5 showed reduced activity compared to the natural this compound. nih.gov This suggests that the stereoconfiguration at the C-9 position can influence the spectrum of activity.

Table 2: Comparative Antimicrobial Activity of this compound and its 9-Epimer

| Compound | Bacterial Strain | Relative Antimicrobial Activity | Reference |

| 9-epi-Leucomycin A5 | Some test strains | Identical to this compound | nih.gov |

| 9-epi-Leucomycin A5 | Staphylococcus epidermidis sp-al-1 | Reduced compared to this compound | nih.gov |

| 9-epi-Leucomycin A5 | Streptococcus pyogenes N. Y. 5 | Reduced compared to this compound | nih.gov |

This table summarizes the reported differences in activity.

Correlation between Specific Chemical Modifications and Spectrum of Activity

The targeted chemical modification of this compound at various positions has been explored to broaden its spectrum of activity, particularly against clinically important resistant pathogens.

Modifications at the C-3 position of the macrolactone ring have yielded promising results. The synthesis of 3-O-(3-aryl-2-propenyl)leucomycin A7 analogues has led to derivatives with improved in vitro antibacterial activities against pathogens including erythromycin-resistant Streptococcus pneumoniae (ERSP). researchgate.net Furthermore, methylation of the 3-hydroxyl group has been found to enhance the pharmacoprofile of leucomycin antibiotics. nih.gov For example, 3-O-methylrokitamycin demonstrated enhanced in vitro antibacterial activity. nih.gov

The introduction of different side chains by removing the mycarose sugar and modifying the mycaminose (B1220238) at the 4'-hydroxyl group has resulted in a new class of acid-stable macrolides. researchgate.net These modifications are intended to explore new interactions with the bacterial ribosome's peptidyl transferase center (PTC). researchgate.net

Table 3: Effect of Specific Modifications on the Spectrum of Activity of Leucomycin Analogues

| Modification | Resulting Analogue | Improved Activity Against | Reference |

| 3-O-(3-aryl-2-propenyl) | 3-O-(3-aryl-2-propenyl)leucomycin A7 | Erythromycin-resistant Streptococcus pneumoniae | researchgate.net |

| 3-O-methylation | 3-O-Methylrokitamycin | General antibacterial activity in vitro | nih.gov |

| 4'-substituted modification | 4'-substituted 16-membered macrolides | Acid-stable with potential against resistant bacteria | researchgate.net |

This table highlights key modifications and their impact on the activity spectrum.

Role of Lipophilicity in Cellular Uptake and Activity of Leucomycin Analogues

For macrolides to be effective, especially against Gram-negative bacteria with their complex outer membrane, a delicate balance between lipophilicity and hydrophilicity is required. acs.orgnih.gov Highly lipophilic compounds may be sequestered in the lipid-rich outer membrane of Gram-negative bacteria, preventing them from reaching their intracellular target, the ribosome. epa.gov Conversely, highly hydrophilic compounds may struggle to cross the lipid bilayer.

Studies on various macrolide derivatives have shown that increasing polarity and reducing lipophilicity can enhance permeability and, consequently, antibacterial activity against Gram-negative pathogens. acs.orgnih.gov The introduction of basic amines to create polycationic molecules has been a successful strategy to improve uptake, potentially through a self-promoted mechanism. nih.gov

While specific quantitative data on the lipophilicity of a wide range of this compound derivatives and its direct correlation to MIC values is not extensively detailed in the provided search results, the general principles observed for other macrolides are applicable. The acylation of the 3''-hydroxyl group in this compound, which increases activity, also alters the lipophilicity of the molecule, suggesting this property is a key factor in its improved performance. nih.gov The optimal lipophilicity for macrolides targeting Gram-negative bacteria appears to be in a specific range, with a clogD7.4 between -1 and 3 being identified as favorable in some studies. nih.gov

Molecular Mechanism of Action of Leucomycin A5

Interaction with Bacterial Ribosomes and Inhibition of Protein Synthesis

The primary mode of action for Leucomycin (B7888351) A5 involves the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and replication. patsnap.compatsnap.com This inhibition is achieved through a direct interaction with the bacterial ribosome, the cellular component responsible for translating messenger RNA (mRNA) into proteins. patsnap.compatsnap.com Like other macrolide antibiotics, Leucomycin A5 specifically targets the large 50S subunit of the bacterial 70S ribosome. patsnap.comresearchgate.net This interaction is reversible and primarily results in a bacteriostatic effect, meaning it halts bacterial growth, although bactericidal activity can be observed at higher concentrations. patsnap.comdrugbank.com

The binding of this compound to the 50S ribosomal subunit interferes with the elongation phase of protein synthesis. patsnap.compatsnap.com This disruption prevents the formation of functional proteins, ultimately leading to the cessation of bacterial proliferation. The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes contributes to its selective toxicity against bacteria. patsnap.com

Binding Site Analysis within the 50S Ribosomal Subunit

The binding site of this compound is located within a critical region of the 50S ribosomal subunit known as the peptide exit tunnel, near the peptidyl transferase center (PTC). biosynergypharm.comnih.gov The PTC is the active site responsible for catalyzing the formation of peptide bonds between amino acids. biosynergypharm.com Macrolides, including leucomycins, bind to the 23S ribosomal RNA (rRNA) component of the 50S subunit. drugbank.comquizlet.com

While high-resolution crystal structures specifically for this compound are not as extensively detailed in publicly available literature as for some other macrolides, the binding of 16-membered macrolides generally involves interactions with specific nucleotides within the 23S rRNA. nih.gov For instance, studies on similar macrolides have identified key interactions with nucleotides in domain V of the 23S rRNA, which forms a significant part of the peptide exit tunnel wall. nih.gov The lactone ring, a core structural feature of macrolides, and its various side chains are crucial for the precise interaction with the ribosomal target. biosynergypharm.com

Disruption of Nascent Peptide Chain Elongation (e.g., exit peptide tunnel blockage)

The binding of this compound within the peptide exit tunnel physically obstructs the passage of the newly synthesized (nascent) polypeptide chain. nih.govpatsnap.com As the ribosome moves along the mRNA template, amino acids are added to the growing peptide chain, which must then pass through this tunnel to emerge from the ribosome. nih.govembopress.orgbiorxiv.org

By occupying a portion of this tunnel, this compound creates a steric hindrance that prevents the elongation of the nascent peptide beyond a certain length. nih.govpatsnap.com This blockage leads to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off". nih.gov This action effectively terminates protein synthesis before a functional protein can be produced. nih.gov The presence of the antibiotic in the tunnel can also allosterically affect the function of the PTC, further inhibiting peptide bond formation depending on the sequence of the nascent peptide. nih.govresearchgate.net

Comparative Mechanistic Insights with Other Macrolide Antibiotics (e.g., josamycin (B1673084), spiramycin (B21755), erythromycin)

The molecular mechanism of this compound shares fundamental similarities with other macrolide antibiotics, yet distinct differences exist, particularly when comparing 16-membered macrolides like leucomycin, josamycin, and spiramycin with 14-membered macrolides such as erythromycin (B1671065).

Josamycin , another 16-membered macrolide, exhibits a mechanism very similar to this compound. It binds to the 50S ribosomal subunit and blocks the peptide exit tunnel. patsnap.combiosynergypharm.com Studies have shown that josamycin can completely inhibit the formation of the second or third peptide bond, depending on the amino acid sequence, leading to a complete shutdown of full-length protein synthesis at saturating concentrations. nih.gov

Spiramycin , also a 16-membered macrolide, functions by binding to the 50S ribosomal subunit and inhibiting the translocation step of protein synthesis. patsnap.comyoutube.comdrugbank.com It is a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome. nih.gov Some research suggests that spiramycin and other macrolides act primarily by stimulating the dissociation of peptidyl-tRNA from the ribosome during translocation. drugbank.com Larger macrolides like spiramycin possess a disaccharide extension that can reach deeper into the PTC and more directly interfere with peptide bond formation compared to erythromycin. nih.gov

Erythromycin , a 14-membered macrolide, also binds to the 50S ribosomal subunit and inhibits protein synthesis. patsnap.comdrugbank.comnih.gov However, it allows for the formation of longer peptide chains before inhibition occurs compared to josamycin. nih.gov The dissociation rate of erythromycin from the ribosome is much faster than that of josamycin. nih.gov This difference in binding kinetics may explain why at saturating concentrations, erythromycin does not completely shut down the synthesis of full-length proteins to the same extent as josamycin. nih.gov

These differences in the precise binding interactions and their effects on ribosomal dynamics contribute to variations in the antibacterial spectrum and the potential for the development of bacterial resistance among different macrolide antibiotics.

| Feature | This compound | Josamycin | Spiramycin | Erythromycin |

| Macrolide Ring Size | 16-membered | 16-membered | 16-membered | 14-membered |

| Primary Target | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit |

| Binding Site | Peptide exit tunnel near PTC | Peptide exit tunnel near PTC | Peptide exit tunnel near PTC | Peptide exit tunnel near PTC |

| Mechanism | Blocks peptide exit tunnel, causes premature peptidyl-tRNA dissociation | Blocks peptide exit tunnel, inhibits formation of early peptide bonds | Inhibits translocation and stimulates peptidyl-tRNA dissociation | Inhibits translocation, allows for longer peptide chain formation before inhibition |

| Effect on Protein Synthesis | Halts elongation | Halts elongation very early | Halts elongation | Halts elongation |

Preclinical Efficacy Research of Leucomycin A5

In Vitro Antimicrobial Spectrum and Potency of Leucomycin (B7888351) A5

The in vitro activity of Leucomycin A5 has been evaluated to determine its spectrum of action and potency against various microorganisms. These studies are fundamental in establishing the potential therapeutic applications of the compound.

This compound has demonstrated a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, as well as some Gram-negative cocci, mycoplasma, leptospira, and spirochetes. bioaustralis.commedchemexpress.com Its potency, typically measured by the Minimum Inhibitory Concentration (MIC), varies across different bacterial species. For instance, research has shown its activity against several standard test strains, indicating its potential for inhibiting key pathogens. kitasato-u.ac.jp The activity of this compound is also noted to be greater than some of its own stereoisomers; for example, its natural form is more potent than its synthetic epimer, 9-epi-leucomycin A5, against strains like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov

The following table summarizes the MIC values of this compound against select sensitive microorganisms from a specific study. kitasato-u.ac.jp

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.80 |

| Bacillus subtilis | 0.30 |

| Klebsiella pneumoniae | 5 |

| Data sourced from a study on the antimicrobial activity of various leucomycin components. kitasato-u.ac.jp |

The effectiveness of antibiotics is increasingly challenged by the emergence of drug-resistant pathogens. While specific data on the activity of this compound against a wide array of resistant strains is not extensively detailed in the provided research, the broader class of 16-membered macrolides, to which leucomycin belongs, exhibits certain advantages. Some resistance mechanisms that affect 14- and 15-membered macrolides, such as efflux pumps and target site modifications, may be less effective against 16-membered structures. mdpi.com

Bacterial resistance to macrolides often occurs through mutations in the 23S rRNA gene or ribosomal proteins L4 and L22, which prevent the antibiotic from binding to its target on the bacterial ribosome. frontiersin.org However, the structural differences in 16-membered macrolides like leucomycins can result in a different binding mode, sometimes allowing them to retain activity against strains resistant to other macrolides. For example, mutants induced by 16-membered macrolides like josamycin (B1673084) and midecamycin (B1676577) have been shown to have different resistance mutation profiles than those induced by 14- or 15-membered macrolides. frontiersin.org Further research is required to fully characterize the activity profile of this compound against specific, clinically relevant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). ebi.ac.ukmdpi.com

Comparing the in vitro potency of this compound with other clinically relevant 16-membered macrolides like josamycin (Leucomycin A3) and midecamycin provides a context for its potential utility. nih.gov These antibiotics share a similar core structure but differ in their side chains, which can influence their antimicrobial activity. kitasato-u.ac.jp Josamycin has shown comparable activity to erythromycin (B1671065) and clindamycin (B1669177) against pneumococci, streptococci, and staphylococci. nih.gov Midecamycin is also active against a majority of streptococci and staphylococci. nih.gov

Studies have shown that different leucomycin components have varying levels of potency. kitasato-u.ac.jp When inducing resistance in vitro in Mycoplasma pneumoniae, midecamycin was the most difficult to induce resistance to, suggesting a higher barrier to resistance development compared to other macrolides, including josamycin. frontiersin.org

The table below provides a general comparison of the in vitro activity of these macrolides against a common pathogen, though it is important to note that data is compiled from different studies and direct head-to-head comparisons are limited.

| Antibiotic | Staphylococcus aureus MIC (µg/mL) |

| This compound | 0.80 kitasato-u.ac.jp |

| Josamycin (Leucomycin A3) | 0.04 kitasato-u.ac.jp |

| Midecamycin | <3.1 (inhibited majority of isolates) nih.gov |

| Note: The presented MIC values are sourced from separate studies and may not be directly comparable due to potential variations in methodology and bacterial strains used. |

In Vivo Efficacy Studies in Established Animal Models of Infection

In vivo studies are critical for validating the therapeutic potential of an antibiotic in a living system, providing insights into its efficacy in treating infections.

Leucomycin has been evaluated in systemic infection models in mice, demonstrating therapeutic effects against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. medchemexpress.com These models, often involving sepsis or bacteremia, assess an antibiotic's ability to reduce bacterial load and improve survival rates in a whole-body infection context. mdpi.com In these murine models, leucomycin was found to have a relatively high therapeutic activity in staphylococcal and streptococcal infections when administered orally, showing superiority over the related macrolide, maridomycin. medchemexpress.com Its activity in diplococcal infections was found to be approximately equal to that of maridomycin. medchemexpress.com

Beyond systemic infections, antibiotics are also tested in models that mimic infections in specific organs. While data for this compound in such models is limited, studies on the closely related compound josamycin (Leucomycin A3) provide relevant insights. Josamycin was studied in a mouse model of influenza A virus infection, where it showed beneficial effects on lung pathology. nih.gov It was found to reduce viral proliferation and modulate the host's inflammatory response in the lungs. nih.gov Such studies are crucial for understanding an antibiotic's potential to treat localized infections like pneumonia. The development of advanced in vivo models, including those that can accommodate human cells and tissues, continues to be an important area for bridging preclinical findings with clinical success. nih.gov

Mechanisms of Resistance to Leucomycin A5

Enzymatic Inactivation of Leucomycin (B7888351) A5 (e.g., macrolide esterases like EstX)

One of the primary mechanisms of resistance against 16-membered macrolides like Leucomycin A5 is the enzymatic breakdown of the antibiotic molecule. nih.govnih.gov This is carried out by specific enzymes that hydrolyze the macrolactone ring, rendering the antibiotic inactive. nih.govresearchgate.net

A key enzyme implicated in this process is EstX, a type of macrolide esterase belonging to the alpha/beta hydrolase superfamily. nih.govresearchgate.net Initially identified in the 1980s, EstX has been biochemically confirmed to be capable of hydrolyzing and inactivating several 16-membered ring macrolides, including the clinically important this compound. nih.govnih.govresearchgate.net The inactivation mechanism involves the hydrolysis of the ester bond within the macrolactone ring, which linearizes the molecule. nih.govnih.govresearchgate.net This structural change prevents the antibiotic from binding effectively to its target, the 50S ribosomal subunit. nih.gov The catalytic activity of EstX relies on a typical catalytic triad (B1167595) of amino acid residues: Asp233, His261, and Ser102. nih.govnih.govresearchgate.net

Table 1: Characteristics of Macrolide Esterase EstX

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme Class | Macrolide Esterase (Est-type) | nih.gov, nih.gov |

| Superfamily | Alpha/beta hydrolase | nih.gov, researchgate.net |

| Substrate | This compound (and other 16-membered macrolides) | nih.gov, nih.gov |

| Mechanism | Hydrolysis of the macrolactone ester bond | nih.gov, researchgate.net |

| Catalytic Triad | Asp233-His261-Ser102 | nih.gov, researchgate.net |

| Outcome | Linearization of the macrolide ring, preventing ribosomal binding | nih.gov, researchgate.net |

Ribosomal Target Site Modification-Based Resistance (e.g., rRNA methylases, 2'-phosphotransferase)

Alterations to the antibiotic's binding site on the ribosome represent another major strategy for resistance. nih.govnih.gov Since macrolides function by binding to the 50S ribosomal subunit and blocking protein synthesis, modifications at this site can dramatically reduce the drug's affinity and effectiveness. researchgate.netnih.gov

The most common form of target site modification involves enzymes that methylate the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. nih.govnih.gov Erm 23S rRNA methyltransferases, for instance, specifically add a methyl group to an adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center. nih.gov This nucleotide is pivotal for the binding of macrolide antibiotics. nih.gov The methylation of A2058 creates steric hindrance, which prevents this compound from docking correctly, thereby conferring resistance. nih.gov

Another enzymatic mechanism often grouped with resistance strategies is drug modification by macrolide 2'-phosphotransferases (Mph). nih.gov These enzymes catalyze the phosphorylation of the antibiotic itself, rather than modifying the ribosome. nih.gov Specifically, they add a phosphate (B84403) group to the 2'-hydroxyl group of the macrolide's sugar moiety. nih.gov This modification also results in a molecule that can no longer bind effectively to the ribosome. nih.gov While Mph enzymes are more commonly associated with resistance to 14- and 15-membered macrolides, some variants can also inactivate 16-membered macrolides. nih.gov

Table 2: Ribosomal and Drug Modification Resistance Mechanisms

| Mechanism | Enzyme Class | Gene Family | Molecular Action | Outcome | Source(s) |

|---|---|---|---|---|---|

| Target Site Modification | rRNA Methyltransferase | erm | Methylation of A2058 in 23S rRNA | Prevents antibiotic binding to the ribosome | nih.gov, nih.gov |

| Drug Modification | Macrolide Phosphotransferase | mph | Phosphorylation of the 2'-hydroxyl group of the antibiotic | Inactivates the antibiotic, preventing ribosomal binding | nih.gov, nih.gov |

Genetic Epidemiology and Dissemination of this compound Resistance Determinants (e.g., estX gene)

The spread of resistance to this compound is largely driven by the dissemination of the genes encoding these resistance mechanisms. nih.govnih.gov The gene responsible for producing the EstX enzyme, estX, is of particular concern due to its increasing prevalence and wide distribution. nih.gov

Genomic analyses suggest that the estX gene is frequently associated with mobile genetic elements (MGEs) such as transposons and integrons. nih.govnih.govresearchgate.net These MGEs can be transferred between different bacteria through horizontal gene transfer, facilitating the rapid spread of resistance across species and geographic regions. nih.govresearchgate.net This mobility explains the detection of the estX gene in a variety of pathogenic bacteria, most notably Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae. nih.govnih.gov

Global distribution studies have confirmed the widespread presence of bacteria carrying the estX gene, with isolates found in 74 countries across six continents. nih.govnih.gov The timeline of its emergence suggests that its proliferation may be linked to the extensive use of macrolide antibiotics in both human and veterinary medicine. nih.govnih.gov The dissemination of estX represents a growing public health threat that necessitates enhanced global surveillance and monitoring. nih.govnih.gov

Table 3: Dissemination Profile of the estX Resistance Gene

| Feature | Details | Source(s) |

|---|---|---|

| Associated Gene | estX | nih.gov, nih.gov |

| Dissemination Mechanism | Mobile genetic elements (integrons, transposons) | nih.gov, researchgate.net |

| Host Bacteria | Predominantly pathogenic species like Escherichia coli, Salmonella enterica, Klebsiella pneumoniae | nih.gov, nih.gov |

| Geographic Distribution | Found in 74 countries across 6 continents | nih.gov, nih.gov |

| Implication | Escalating public health issue due to widespread dissemination | nih.gov |

In Vitro Studies on Resistance Emergence and Evolution

Laboratory studies, known as in vitro evolution or adaptive laboratory evolution (ALE) experiments, are crucial for understanding how resistance to antibiotics like this compound emerges and evolves. nih.govmdpi.com These studies typically involve serially subculturing bacteria in the presence of gradually increasing concentrations of an antibiotic. nih.govnih.gov This process mimics the selective pressure that leads to the development of resistance in clinical settings. mdpi.com

A notable study demonstrated the development of high-level resistance in Mycoplasma pneumoniae through serial subculture in media containing erythromycin (B1671065). nih.govnih.gov The resulting erythromycin-resistant strains also exhibited cross-resistance to other macrolide antibiotics, including this compound. nih.govnih.gov This indicates that a single evolutionary pathway can confer resistance to an entire class of antibiotics. The resistance developed in these experiments was found to be stable even after the antibiotic was removed, highlighting the persistent nature of these genetic changes. nih.govnih.gov

Such in vitro studies allow researchers to measure key parameters like the frequency of spontaneous mutant selection and the mutant prevention concentration (MPC), which is the lowest antibiotic concentration that prevents the growth of resistant mutants. nih.govmdpi.com These experiments provide valuable insights into the genetic mutations and evolutionary pathways that bacteria exploit to overcome the effects of this compound, helping to predict and potentially mitigate the rise of resistance. nih.govdovepress.com

Advanced Analytical Methodologies for Leucomycin A5 Research

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of leucomycin (B7888351), a complex mixture of macrolide antibiotics. These techniques are essential for isolating Leucomycin A5 and quantifying its purity along with related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of leucomycin, allowing for the separation and determination of its various components and impurities. bohrium.com Due to the fact that some acid degradation products of leucomycin can be more toxic than the primary components, accurate impurity profiling is critical. bohrium.com While traditional HPLC with Ultraviolet (UV) detection is widely used, it has limitations when reference standards for all impurities are not available or when impurities lack a strong chromophore. bohrium.comresearchgate.net

To overcome these challenges, methods using a Charged Aerosol Detector (CAD) in conjunction with HPLC have been developed. nih.gov HPLC-CAD offers a more uniform response for non-volatile analytes, enabling the quantification of impurities without the need for specific reference standards. nih.gov Research has focused on developing and validating robust HPLC methods, often comparing HPLC-CAD and HPLC-UV techniques for the comprehensive analysis of leucomycin bulk drugs and tablets. researchgate.net A validated HPLC-UV method, developed with the assistance of HPLC-CAD results, demonstrated high precision, reproducibility, and linearity. nih.gov

Table 1: Validation Parameters for a Developed HPLC-UV Method for Leucomycin Analysis

| Parameter | Result |

|---|---|

| Linearity (Determination Coefficient) | > 0.9999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Recoveries | 92.9%–101.5% |

| Relative Standard Deviations (RSDs) | < 2.0% |

Data sourced from a study on the quantitative analysis of impurities in leucomycin. researchgate.netnih.gov

Multidimensional Liquid Chromatography for Complex Mixture Analysis

For exceptionally complex mixtures like leucomycin fermentation broths, single-dimensional HPLC may not provide sufficient resolving power. In these cases, multiple heart-cutting two-dimensional liquid chromatography (2D-LC) offers a powerful solution for separating and characterizing new components and impurities. researchgate.net

This advanced technique involves using two different chromatographic systems. In one application, a non-volatile buffer solution was used as the mobile phase in the first dimension to achieve optimal separation of the leucomycin components. researchgate.net Specific peaks of interest from the first-dimension eluent were then selectively transferred ("heart-cut") to a second-dimension system. This second system utilized a volatile mobile phase, making it compatible with mass spectrometry for subsequent identification and structural elucidation. researchgate.net This approach has been successfully used to identify nine new components and six impurities in leucomycin, revealing insights into their formation during the manufacturing and purification processes. researchgate.net

Capillary Electrophoresis for Macrolide Separation

Capillary Electrophoresis (CE) is another high-efficiency separation technique well-suited for analyzing complex mixtures of structurally similar compounds like macrolide antibiotics. nih.gov CE offers a different separation mechanism than HPLC, based on the differential electrophoretic mobility of analytes in an electric field. This versatility is achieved by modifying parameters such as the electrolyte's pH, composition, and molarity, as well as instrumental settings like voltage and capillary dimensions. nih.gov

CE methods have been successfully developed to resolve various macrolides, including josamycin (B1673084), erythromycin (B1671065), and oleandomycin. nih.gov By systematically optimizing conditions, baseline resolution of these antibiotics can be achieved in under 30 minutes. nih.gov The use of organic modifiers like acetonitrile (B52724) or surfactants such as sodium cholate (B1235396) in the buffer system can further enhance separation and solubility. nih.gov Due to their structural similarities, these methods provide a strong basis for the separation and analysis of the components within the leucomycin complex.

Table 2: Optimized Conditions for Capillary Electrophoresis Separation of Macrolides

| Parameter | Condition |

|---|---|

| Capillary | 100 cm x 75 µm I.D. fused-silica |

| Electrolyte | 75 mM phosphate (B84403) buffer (pH 7.5) with 50% (v/v) methanol |

| Applied Voltage | 25 kV |

| Separation Time | < 30 minutes |

Data sourced from a study on the development of a CE method for macrolide antibiotic separation. nih.gov

Advanced Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its related substances. When coupled with chromatographic separation, it provides definitive identification and detailed structural insights.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for the analysis of large, thermally fragile molecules like macrolide antibiotics. nih.gov Unlike harsher ionization methods that cause extensive fragmentation, ESI typically produces intact protonated or deprotonated molecular ions, which is crucial for determining the molecular weight of the analyte. nih.gov

ESI-MS is frequently coupled with liquid chromatography (LC) for the analysis of complex biological and pharmaceutical samples. researchgate.net In the study of leucomycin, ESI-MS has been used in both positive and negative ionization modes. researchgate.net Following the initial ionization, collision-induced dissociation (CID) can be applied to the selected molecular ions. This process generates characteristic fragment ions, providing a wealth of structural information that is essential for identifying known components and elucidating the structures of novel impurities or metabolites. nih.govnih.gov

Ion Trap/Time-of-Flight Mass Spectrometry (IT-TOF-MS)

Hybrid Ion Trap/Time-of-Flight (IT-TOF) mass spectrometry represents a powerful combination of two different types of mass analyzers, offering the strengths of both for comprehensive structural analysis. nih.gov This technique is particularly valuable when analyzing the complex components found in leucomycin samples. researchgate.net

The ion trap component allows for sequential fragmentation experiments (MSn). chromatographyonline.com A specific ion of interest can be isolated in the trap and fragmented, and then one of its fragment ions can be isolated and fragmented again. This multi-stage fragmentation provides highly detailed information about the connectivity and structure of the molecule. chromatographyonline.comnih.gov

The Time-of-Flight (TOF) component provides high mass resolution and excellent mass accuracy. nih.govnih.gov This capability allows for the determination of the precise elemental composition of the parent and fragment ions, which greatly increases confidence in structural assignments. nih.gov The combination of 2D-LC with IT-TOF-MS has been instrumental in deducing the complete fragmentation patterns and structures of newly discovered components and degradation impurities in leucomycin. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Erythromycin |

| Josamycin |

| Kitasamycin (B1683686) |

| Methanol |

| Oleandomycin |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the trace analysis of this compound in complex matrices such as animal tissues, milk, and feed. researchgate.netnih.gov Its high sensitivity and selectivity allow for the detection and quantification of residues at parts-per-billion (ppb) levels, which is crucial for monitoring compliance with regulatory limits. nih.gov

The methodology involves a multi-step process beginning with sample preparation. A common approach for biological samples is an extraction step, which may involve protein precipitation with organic solvents like acetonitrile or methanol, followed by a clean-up procedure using solid-phase extraction (SPE) to remove interfering matrix components. nih.govresearchgate.net For some matrices, simpler methods like "hot water extraction" have also proven effective for macrolides. nih.gov

The purified extract is then injected into a high-performance liquid chromatography (HPLC) system, typically employing a reversed-phase column (e.g., C18). researchgate.net A gradient elution using a mobile phase of water and an organic solvent (commonly acetonitrile or methanol), often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used to separate this compound from other co-extracted compounds. nih.gov

Detection is achieved using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. nih.govicm.edu.pl The ESI source generates protonated molecules of this compound, [M+H]⁺. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. nih.govnih.gov In this mode, the first quadrupole selects the precursor ion of this compound (e.g., m/z 772.9). This ion is then fragmented in a collision cell, and the second quadrupole selects specific, characteristic product ions for detection. researchgate.neticm.edu.pl Monitoring at least two product ion transitions provides unambiguous identification and quantification, minimizing the risk of false positives. nih.gov Method validation typically demonstrates high accuracy, precision, and recoveries in the range of 80-115%. nih.gov

Table 1: Illustrative Parameters for LC-MS/MS Analysis of this compound

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography | Reversed-Phase HPLC (C18 Column) |

| Mobile Phase | Gradient of Acetonitrile and Water (with Formic Acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 772.9 |

| Monitored Transitions (MRM) | Transition 1 (Quantifier), Transition 2 (Qualifier) |

| Detection Limit | Low ppb range (e.g., < 5 µg/kg) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and the confirmation of its complex stereochemistry. kitasato-u.ac.jp While other methods can identify the compound, only NMR provides a complete picture of the atomic connectivity and spatial arrangement of the molecule. This is particularly important for differentiating between closely related isomers or degradation products. researchgate.netnih.gov

The process involves acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

¹H-NMR (Proton NMR): This spectrum provides information about the chemical environment of every proton in the molecule. For this compound, distinct signals can be assigned to the protons on the 16-membered lactone ring, the two deoxy sugars (L-mycarose and D-mycaminose), and the isovaleryl acyl group at the C-3 hydroxyl position. kitasato-u.ac.jp The coupling constants between adjacent protons help to establish local stereochemistry.

¹³C-NMR (Carbon-13 NMR): This technique reveals the number of unique carbon atoms and provides information about their chemical nature (e.g., C=O, C-O, C-C, CH, CH₂, CH₃). It is used to confirm the carbon skeleton of the entire molecule. nih.govfrontiersin.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are crucial for assembling the complete structure. frontiersin.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the lactone ring and sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the structural fragments, such as identifying the attachment points of the mycarose (B1676882) and mycaminose (B1220238) sugars to the macrolactone core and confirming the location of the acyl group. frontiersin.org

Together, these NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the identity of this compound and establishing the relative configuration of its numerous chiral centers. kitasato-u.ac.jpnih.gov

Table 2: Key Structural Features of this compound Analyzed by NMR

| Molecular Moiety | Information Gained from NMR |

|---|---|

| Macrolactone Ring | Confirmation of the 16-membered ring structure, position of functional groups (hydroxyls, ketone, aldehyde), and stereochemistry at chiral centers. |

| L-Mycarose | Identification of the sugar unit and its glycosidic linkage point to the macrolactone ring. |

| D-Mycaminose | Identification of the amino sugar and its glycosidic linkage point to the macrolactone ring. |

| Isovaleryl Group | Confirmation of the acyl group structure and its ester linkage to the C-3 position of the macrolactone. |

Bioassay-Based Methods for Quantitative and Qualitative Assessment

Bioassays are fundamental for assessing the antimicrobial potency of this compound. Unlike chemical methods that measure concentration, bioassays measure biological effect, providing a direct indication of the antibiotic's activity against specific microorganisms. These methods are essential in quality control and research to ensure the compound retains its expected efficacy. nih.gov

Plate Inhibition Zones (Agar Diffusion Assay) This is a widely used qualitative and semi-quantitative method. nih.gov The assay is based on the diffusion of the antibiotic through a solid agar (B569324) medium that has been seeded with a susceptible test microorganism. nih.gov

A petri dish is prepared with a suitable agar medium (e.g., Mueller-Hinton agar) uniformly inoculated with a standardized suspension of a test bacterium like Staphylococcus aureus or Bacillus subtilis. nih.gov

A sterile paper disc impregnated with a known amount of this compound, or a solution of the antibiotic, is placed onto the agar surface. Alternatively, a small well (cylinder) can be cut into the agar and filled with the antibiotic solution. nih.gov

The plate is incubated under controlled conditions. As the antibiotic diffuses outwards from the source, it creates a concentration gradient.

Where the concentration is sufficient to inhibit bacterial growth, a clear "zone of inhibition" will form around the disc or well. The diameter of this zone is proportional to the concentration of the antibiotic and the susceptibility of the microorganism. By comparing the zone size to those produced by standard solutions of known concentration, the potency of the test sample can be estimated. nih.gov

Microbioassay (Broth Dilution Method) The microbioassay, often performed in a 96-well microplate format, is a quantitative method primarily used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.

Serial dilutions of this compound are prepared in a liquid growth medium (broth) in the wells of a microplate.

Each well is then inoculated with a standardized concentration of the test microorganism.